Sa-AFP2
Description
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
KLCQRPSGTWSGVCGNNNACKNQCINLEKARHGSCNYVFPAHKCICYFPC |
Origin of Product |
United States |
Origin, Discovery, and Molecular Characterization of Sa Afp2
Isolation and Identification of Sa-AFP2 from Sinapis alba (White Mustard)
This compound has been isolated and identified from Sinapis alba google.comgoogle.com. Sinapis alba is a plant species belonging to the Brassicaceae family, known for its use in food and its potential in phytosanitary applications due to compounds like sinalbin researchgate.netwikipedia.orgnzpcn.org.nz. Plant defensins, including Sa-AFP1 and this compound from Sinapis alba, have been characterized from various plant tissues, although they are often prevalent in seeds google.compsu.edu. The isolation typically involves extraction from plant material, followed by purification techniques to obtain the specific protein.
Genetic Locus and Transcriptional Regulation of this compound
While specific details on the genetic locus and transcriptional regulation solely for this compound are not extensively detailed in the provided search results, related plant defensin (B1577277) genes offer insights into potential regulatory mechanisms. Plant defensin genes can be constitutively expressed in certain tissues or induced in response to factors like pathogen attack, wounding, and environmental stresses such as drought mdpi.com. Signaling molecules like methyl jasmonate, ethylene (B1197577), and salicylic (B10762653) acid are also known to induce the production of plant defensins mdpi.com. Studies on other AFP proteins, such as those in Arabidopsis thaliana, indicate that AFPs can act as negative regulators of transcription factors and interact with transcriptional corepressors, suggesting a role in modulating gene expression frontiersin.orgresearchgate.netnih.gov.
Protein Primary Structure and Sequence Homology
Plant defensins are characterized by their small size, typically ranging from 45 to 54 amino acids, and their richness in cysteine residues mdpi.comasm.org.
This compound shares sequence homology with other plant defensins, particularly those from the Brassicaceae family. Notably, it shows similarity to Rs-AFP2 ( Raphanus sativus antifungal protein 2) hznu.edu.cnlipidmaps.orgcigb.edu.cugoogle.comresearchgate.net. Sequence alignments reveal conserved amino acid residues among these homologous proteins academicjournals.org. For instance, Sa-AFP shares 88% identity with Brassica napus antifungal protein gene (Bn-AFP) and 90% identity with Rs-AFP2 and Sa-AFP (Sinapis alba antifungal protein gene) academicjournals.org. Another study indicates 91% identity between a defensin from Orychophragus violaceus and Rs-AFP2, and 88% identity with Sa-AFP academicjournals.org.
Below is a representation of sequence homology based on available data for related proteins:
| Protein Name | Organism | Homology to Rs-AFP2 | Source |
| Rs-AFP1 | Raphanus sativus | 94% identity | google.com |
| Sa-AFP | Sinapis alba | 90% identity | academicjournals.org |
| Bn-AFP | Brassica napus | 89% identity | academicjournals.org |
| Orychophragus violaceus Defensin | Orychophragus violaceus | 91% identity | academicjournals.org |
| Brassica oleracea Defensin | Brassica oleracea | 91% identity | academicjournals.org |
| At-AFP1 | Arabidopsis thaliana | 87% identity to Ovd (related to Rs-AFP2) | academicjournals.org |
Note: Homology percentages can vary slightly depending on the specific sequences and alignment methods used in different studies.
A defining feature of plant defensins is the presence of a conserved motif of cysteine residues google.com. Most plant defensins contain eight conserved cysteine residues that form four disulfide bridges, which are crucial for their structural stability and function psu.edumdpi.comasm.orgnih.gov. These disulfide bonds stabilize a characteristic three-dimensional fold psu.edu.
While the term "glycine motifs" is mentioned in the context of glycine-rich proteins (GRPs) nih.gov, plant defensins are specifically noted for their conserved cysteine framework and a characteristic cysteine-stabilized αβ motif (CSαβ) psu.edumdpi.comnih.gov. This motif includes a prominent α-helix and a triple-stranded antiparallel β-sheet psu.edumdpi.com. The conserved cysteines are integral to this structural motif, forming the disulfide bonds that maintain the protein's fold psu.edunih.gov. Some plant defensins may also contain glycine (B1666218) residues within or near functional sites, but the primary conserved feature related to their structural class is the cysteine pattern google.comgoogleapis.comresearchgate.net.
Natural isoforms of plant defensins, including AFPs, have been identified in various plant species google.comiosrjournals.org. These isoforms can arise from different genes or alternative splicing nih.gov. For example, Raphanus sativus contains multiple AFP isoforms, such as Rs-AFP1, Rs-AFP2, Rs-AFP3, and Rs-AFP4 google.comnih.gov. Rs-AFP1 and Rs-AFP2, isolated from radish seeds, differ by only two amino acid positions, resulting in Rs-AFP2 having a higher net positive charge and significantly higher antifungal activity google.comresearchgate.net. Rs-AFP3 and Rs-AFP4 are induced in radish leaves upon fungal infection and are homologous to the seed AFPs, exhibiting similar antifungal activity in vitro google.comnih.gov.
Sequence variations among related AFPs contribute to differences in their biological activity and target specificity google.comresearchgate.net. Mutational analysis of Rs-AFP2 has shown that specific amino acid substitutions can enhance antifungal activity, particularly in high salt conditions google.comgoogleapis.com. This highlights the importance of specific residues for the protein's function researchgate.net.
Advanced Structural Biology Studies of Homologous Defensin-like Proteins
Advanced structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have been employed to determine the three-dimensional structures of plant defensins, including homologs of this compound mdpi.comnih.govresearchgate.netfrontiersin.org. These studies reveal that plant defensins share a common structural fold, the CSαβ motif, stabilized by disulfide bonds psu.edumdpi.comnih.gov.
Structural studies of Rs-AFP1, a close homolog of this compound, have provided detailed insights into the molecular architecture of this class of proteins psu.eduresearchgate.net. Mapping studies on the structure of Rs-AFP1 have helped identify residues important for antifungal activity in Rs-AFP2 researchgate.net. The common fold consists of an α-helix and a triple-stranded antiparallel β-sheet psu.edu. Understanding these structures is crucial for elucidating the mechanisms by which plant defensins interact with fungal membranes and exert their antifungal effects asm.orgcigb.edu.cunih.gov.
This compound: Molecular Insights into a Plant Defensin
This compound is a notable example of a plant defensin, a class of cysteine-rich antimicrobial peptides integral to the innate immune system of plants. This article delves into the origin, discovery, and molecular characteristics of this compound, focusing specifically on its three-dimensional conformation, essential structural motifs, and the critical role of disulfide bonds in its stability and folding.
Determination of Three-Dimensional Conformation
The three-dimensional conformation of plant defensins, including those related to this compound, is characterized by a highly conserved structure known as the cysteine-stabilized α/β (CSαβ) motif nih.govfrontiersin.orgnih.gov. This fold comprises a single α-helix and a triple-stranded antiparallel β-sheet nih.govfrontiersin.orgnih.gov. The compact and stable nature of this conformation is primarily maintained by a network of disulfide bonds nih.govfrontiersin.org. While specific high-resolution structural data solely for this compound may be limited in the public domain, studies on homologous plant defensins like Rs-AFP2 and defensins from other sources (e.g., Aspergillus giganteus AFP) provide strong models for understanding the likely three-dimensional arrangement of this compound asm.orgnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the solution structure of related AFP proteins, revealing their β-barrel structure formed by five β-strands arranged in two sheets asm.orgnih.gov.
Identification of Essential Structural Motifs for Biological Activity
Research into plant defensins and other disulfide-containing antimicrobial peptides has identified key structural motifs crucial for their biological activity, particularly antifungal function nih.govfrontiersin.orgasm.orgnih.govresearchgate.net. A prominent motif is the γ-core motif, which is conserved across evolutionarily distant antimicrobial peptides nih.gov. This motif typically consists of two antiparallel β-strands connected by a loop region nih.gov. It is characterized by a specific sequence pattern, often including conserved GXC or CXG triads, a net cationic charge, and a periodic arrangement of charged and hydrophobic residues contributing to an amphipathic character nih.gov. Studies suggest the γ-core motif is directly involved in membrane interaction, a key mechanism for the antifungal activity of these peptides asm.orgnih.govresearchgate.net. Beyond the γ-core, other regions and specific amino acid residues within the defensin structure contribute to target recognition and membrane disruption asm.orgnih.gov. Variations in amino acid sequence, even single substitutions, can influence the spectrum and potency of antifungal activity frontiersin.org.
Role of Disulfide Bonds in Protein Stability and Folding
Disulfide bonds are fundamental to the structural integrity, stability, and proper folding of this compound and other plant defensins nih.govfrontiersin.orgasm.orgnih.govmetwarebio.comnih.gov. These covalent linkages form between the thiol groups of cysteine residues within the polypeptide chain metwarebio.com. Plant defensins typically contain a conserved number of cysteine residues, often six or eight, which form three or four disulfide bridges, respectively nih.govfrontiersin.org. For instance, the homologous Rs-AFP2 contains 8 cysteine residues forming 4 disulfide bonds ucc.ie. These disulfide bonds are critical for stabilizing the compact three-dimensional CSαβ fold nih.govfrontiersin.org. They provide significant rigidity to the protein structure, contributing to its remarkable stability against thermal denaturation, protease degradation, and a wide range of pH conditions asm.orgnih.gov. The correct formation and pairing of these disulfide bonds are essential for the protein to achieve its native, biologically active conformation nih.gov. The oxidative folding process, often involving enzymes like protein disulfide isomerase, is crucial for establishing the correct disulfide connectivity metwarebio.comnih.gov. The stability conferred by disulfide bonds is a key feature that makes plant defensins promising candidates for various applications asm.orgresearchgate.netnih.gov.
Mechanistic Insights into the Antifungal Activity of Plant Defensin Afp2s
Interaction with Fungal Cellular Components
RsAFP2's antifungal activity is initiated by its interaction with specific molecules on the fungal cell surface, particularly membrane lipids. These interactions disrupt membrane function and trigger cascades that impact other essential cellular components.
A key aspect of RsAFP2's mechanism is its specific interaction with fungal membrane lipids, notably glucosylceramides (GlcCer) acs.orgmetabolomicsworkbench.orgwikipedia.orgciteab.comnih.govnih.govnih.gov. GlcCer are sphingolipids that are critical components of fungal membranes and are essential for fungal growth and pathogenicity metabolomicsworkbench.orgnih.gov. Studies have shown that RsAFP2 binds to GlcCer in the membranes of susceptible fungi like Candida albicans, and the presence of GlcCer is crucial for RsAFP2 to exert its antifungal activity acs.orgmetabolomicsworkbench.orgwikipedia.orgciteab.comnih.govnih.gov. This specific binding suggests a targeted mechanism rather than a general membrane disruption ebi.ac.ukacs.org. While RsAFP2 interacts with GlcCer, membrane permeabilization, if it occurs, may be a secondary effect at higher concentrations and not the primary mechanism of growth inhibition at lower, biologically relevant concentrations ebi.ac.ukacs.org.
RsAFP2 treatment has been shown to rapidly modulate fungal membrane ion homeostasis, leading to significant ion fluxes. In Neurospora crassa hyphae, RsAFP2 induces rapid Ca2+ uptake and K+ efflux guidetopharmacology.orgwikipedia.org. This disruption of the cytosolic Ca2+ gradient is thought to be a mechanism by which RsAFP2 inhibits the growth of filamentous fungi, as these gradients are essential for hyphal tip growth guidetopharmacology.org. The modulation of ion channels, particularly potassium channels, appears to play a role in this process wikipedia.orgnih.govtheses.cz.
RsAFP2 has also been linked to inducing stress on the fungal cell wall and impacting its integrity and biogenesis. Treatment of Candida albicans with RsAFP2 results in cell wall stress and activates the cell wall integrity (CWI) pathway citeab.comuni.lunih.gov. The fungal cell wall is a dynamic and essential structure for maintaining cell morphology, providing protection, and signaling, making it a crucial target for antifungal agents uni.lunih.govwikipedia.orgwikipedia.org. While the direct mechanism by which RsAFP2 impacts cell wall biogenesis is still being elucidated, the induction of cell wall stress suggests an interference with the processes responsible for maintaining its structure and synthesis citeab.comlipidmaps.org.
Induction of Fungal Cellular Dysregulation
Beyond direct interactions with cellular components, RsAFP2 triggers downstream events that lead to significant cellular dysregulation and ultimately, cell death.
A well-established mechanism of RsAFP2 is the induction of programmed cell death (PCD), or apoptosis, in susceptible fungi like Candida albicans fishersci.caebi.ac.ukacs.orgciteab.comfishersci.ptmetabolomicsworkbench.org. This apoptotic process is characterized by markers such as the accumulation of reactive oxygen species (ROS) and ceramides (B1148491) acs.orgciteab.comfishersci.pt. Excessive ROS production leads to oxidative stress, causing damage to DNA, RNA, lipids, and proteins, which can trigger PCD acs.org. RsAFP2-induced apoptosis in C. albicans has been shown to be independent of the metacaspase-1 enzyme, suggesting the involvement of alternative or additional cell death pathways fishersci.pt.
Alteration of Lipid Metabolism and Accumulation of Ceramides in Fungi
A key aspect of the antifungal mechanism of plant defensin (B1577277) AFP2s, notably RsAFP2, involves interactions with fungal sphingolipids, particularly glucosylceramides (GlcCer). RsAFP2 has been shown to interact specifically with fungal GlcCer, a lipid component present in both the fungal membrane and cell wall. researchgate.netnih.gov This interaction is considered a primary step leading to the inhibition of fungal growth. researchgate.netresearchgate.net
Studies on Candida albicans treated with RsAFP2 have demonstrated that this interaction induces cell wall stress and leads to the accumulation of ceramides in fungal membranes. researchgate.netnih.gov Specifically, an increase in phytoC24-ceramides has been detected in the membranes of RsAFP2-treated C. albicans cells. researchgate.netnih.gov Increased ceramide levels have been linked to the induction of apoptosis and mislocalization of septins in fungal cells. researchgate.netnih.gov The accumulation of toxic sphingoid bases can also occur when ceramide synthesis is blocked, further contributing to antifungal effects. researchgate.net
Fungal strains lacking GlcCer or the enzyme responsible for its synthesis, glucosylceramide synthase, exhibit resistance to RsAFP2 treatment, underscoring the importance of this lipid in the defensin's mechanism of action. researchgate.netresearchgate.net Unlike some other defensins, RsAFP2 does not appear to primarily function by forming pores in the fungal membrane but rather by interacting with GlcCer and triggering downstream pathways that result in fungal cell death. researchgate.netresearchgate.net
Modulation of Fungal Virulence Factors
Plant defensins, including AFP2s, can modulate key fungal virulence factors, contributing to their antifungal efficacy. Two notable virulence factors targeted by these peptides are biofilm formation and the yeast-to-hypha morphological transition.
Inhibition of Biofilm Formation
Fungal biofilm formation is a significant virulence factor, particularly in opportunistic pathogens like Candida albicans, contributing to increased resistance to antifungal agents. nih.govfrontiersin.org Plant defensins have demonstrated the ability to inhibit fungal biofilm development. For instance, RsAFP2 has been reported to prevent C. albicans biofilm formation. researchgate.netnih.gov This inhibitory effect is linked, at least in part, to RsAFP2's ability to block the yeast-to-hypha transition, a crucial step in biofilm development. researchgate.netnih.gov
Research with other plant defensins, such as rHsAFP1 from Hippeastrum hybridum, has also shown inhibitory activity against fungal biofilms and synergistic effects with conventional antifungals like caspofungin against C. albicans biofilms. nih.gov While some plant defensins can prevent biofilm formation, the concentrations required may be higher than their minimum inhibitory concentrations against planktonic cells. researchgate.net
Suppression of Yeast-to-Hypha Morphological Transition
Studies on other natural products have also highlighted the importance of inhibiting this transition as an antifungal strategy. For example, Liriope muscari extract effectively interrupted hyphal formation in C. albicans. google.com The suppression of this morphological switch by AFP2s represents a significant mechanism by which they attenuate fungal virulence.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on plant defensins, including AFP2s, aim to identify the specific amino acid residues and structural features that govern their antifungal potency, spectrum of activity, and tolerance to environmental conditions like salinity.
Identification of Key Amino Acid Residues Governing Antifungal Potency
Mutational analysis of Rs-AFP2 and its analogues has been instrumental in identifying residues critical for antifungal activity. Studies have revealed that amino acid residues important for the antifungal activity of Rs-AFP2 are clustered in specific regions of the protein. One such site is located around the type VI β-turn connecting β-strands 2 and 3. Another important site is formed by residues on the loop connecting β-strand 1 and the α-helix, along with contiguous residues on the α-helix and β-strand 3. researchgate.net
Specific amino acid substitutions have been shown to impact antifungal potency. For instance, introducing a basic residue at position 9 or position 39 in Rs-AFP2 analogues can lead to enhanced antifungal activity. google.com An arginine residue at position 9 and an arginine residue at position 39 have been noted as particularly active substitutions. google.com The replacement of Valine at position 39 with Arginine (V39R) in Rs-AFP2 has been shown to increase antifungal potency compared to the native defensin. mdpi.com These findings indicate that the charge and specific positioning of amino acid residues, particularly basic ones, play a crucial role in the interaction of AFP2s with fungal targets and their subsequent antifungal effect.
Analysis of Mutational Effects on Spectrum of Activity and Salt Tolerance
Mutations in the amino acid sequence of AFP2s can influence both their spectrum of antifungal activity and their tolerance to elevated salt concentrations. Analogues of Rs-AFP2 containing specific mutations have demonstrated enhanced salt-tolerant antifungal activity. google.com This is particularly relevant for applications in environments with higher salt levels, such as certain agricultural settings or host environments.
For example, mutations resulting in a basic residue at position 9 or 39, or a hydrophobic residue at position 5 or 16 in Rs-AFP2 analogues, have been associated with enhanced salt tolerance and increased activity against various fungi compared to the native Rs-AFP1. google.com The introduction of arginine at positions 9 and 39, in particular, was linked to increased activity. google.com
While RsAFP2 itself is known to lose antifungal activity in media containing elevated amounts of cations like Na+, K+, and Ca2+, likely due to weakened electrostatic interactions with fungal cell components, mutations can mitigate this effect. researchgate.net The ability to engineer AFP2 variants with improved salt tolerance broadens their potential applications as antifungal agents.
The following table summarizes some reported effects of mutations in Rs-AFP2 on its antifungal activity and salt tolerance:
| Mutation in Rs-AFP2 Analogues | Effect on Antifungal Potency | Effect on Salt Tolerance | Notes | Source |
| Basic residue at position 9 | Enhanced | Enhanced | Arginine at position 9 particularly active. | google.com |
| Basic residue at position 39 | Enhanced | Enhanced | Arginine at position 39 particularly active. V39R increases potency. | google.commdpi.com |
| Hydrophobic residue at pos 5 | Enhanced (salt tolerance) | Enhanced | google.com | |
| Hydrophobic residue at pos 16 | Enhanced (salt tolerance) | Enhanced | google.com | |
| V39R | Increased overall potency | Not explicitly stated | Differential activity against specific fungi. | mdpi.commdpi.com |
These SAR studies are crucial for understanding how the specific amino acid sequence and three-dimensional structure of AFP2s dictate their antifungal properties and for guiding the rational design of improved antifungal peptides.
Role of Afp2 Abi5 Binding Protein 2 in Plant Development and Stress Responses from Arabidopsis Thaliana Context
Regulation of Abscisic Acid (ABA) Signaling Pathways
AFP2 is a pivotal negative regulator of ABA signaling, a central pathway that governs various aspects of plant growth, development, and stress tolerance. nih.gov The expression of AFP2 itself is induced by ABA, forming a negative feedback loop that allows for the fine-tuning of ABA responses. nih.govdustyrosemiller.com This regulatory mechanism is crucial for plants to adapt to changing environmental conditions, ensuring that growth and developmental transitions occur at the opportune time.
The primary mechanism by which AFP2 regulates ABA signaling is through its direct physical interaction with ABA-INSENSITIVE5 (ABI5), a basic leucine zipper (bZIP) transcription factor that acts as a key positive regulator of ABA responses. nih.gov AFP2, along with other AFP family members, was first identified through a yeast two-hybrid screen for proteins that interact with ABI5. biorxiv.org This interaction is highly specific, with the C-terminal domain of AFP2 binding to a conserved domain of ABI5. nih.gov
Initially, it was proposed that AFP2 acts as an adaptor protein that targets ABI5 for degradation via the 26S proteasome pathway, thereby attenuating ABA signaling. nih.govnih.gov This was supported by observations that in transgenic plants overexpressing AFP, the levels of ABI5 protein were inversely correlated with AFP levels. nih.gov Furthermore, genetic analyses have shown that the abi5 mutation is epistatic to afp mutants, indicating that the ABA-hypersensitive phenotype of afp mutants is dependent on the presence of a functional ABI5 protein. nih.gov However, more recent studies have suggested that while AFP2 can promote ABI5 degradation, its role in inhibiting ABA responses during germination can occur without the immediate degradation of ABI5. oup.comnih.gov Instead, AFP2's function may also involve modulating ABI5's transcriptional activity through other mechanisms. oup.com Under salt stress conditions, the protein kinase SOS2 interacts with AFP2, leading to the induction of ABI5 degradation, which is crucial for seed germination under saline conditions. nih.gov
| Interacting Protein | Type of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| ABI5 (ABA-INSENSITIVE5) | Direct physical interaction | Negative regulation of ABA signaling, potential promotion of ABI5 degradation | nih.govnih.gov |
| SOS2 (SALT OVERLY SENSITIVE 2) | Direct physical interaction | Induction of ABI5 degradation under salt stress, promoting germination | nih.gov |
| WRKY36 | Direct physical interaction | Recruitment to the DOG1 promoter to suppress its expression | nih.govresearchgate.net |
| TPR2 (TOPLESS-RELATED PROTEIN 2) | Recruitment by AFP2 | Co-repressor activity, leading to histone deacetylation and gene silencing | nih.govresearchgate.net |
| CO (CONSTANS) | Direct physical interaction | Negative regulation of flowering time by promoting CO degradation | nih.gov |
AFP2 plays a significant role in modulating the expression of a suite of ABA-responsive genes, primarily through its interaction with ABI5. By negatively regulating ABI5, AFP2 indirectly suppresses the transcription of genes that are activated by this transcription factor. nih.gov Overexpression of AFP2 leads to a decreased sensitivity to ABA and a downregulation of ABA-induced genes, while afp2 mutants exhibit increased ABA sensitivity and an upregulation of these genes. nih.govnih.gov
One of the key target genes transcriptionally modulated by the AFP2-ABI5 module is SOMNUS (SOM). nih.govresearchgate.net SOM is a negative regulator of seed germination, and its expression is promoted by ABI5. researchgate.net AFP2, by inhibiting ABI5, leads to the suppression of SOM transcription. nih.govresearchgate.net This, in turn, results in an altered balance of gibberellic acid (GA) and ABA metabolism, favoring GA biosynthesis and promoting seed germination, particularly under high-temperature stress. nih.gov The overexpression of AFP2 has been shown to suppress SOM transcription, leading to higher expression of GA biosynthesis-related genes and lower expression of ABA biosynthesis-related genes. nih.gov
Furthermore, AFP2's regulatory role extends to a broader range of ABA-responsive genes involved in seed maturation and stress responses. researchgate.net The transcriptional repression mediated by AFP2 is not solely dependent on ABI5 degradation but also involves interactions with transcriptional co-repressors and chromatin-modifying enzymes. dustyrosemiller.com
Influence on Seed Dormancy and Germination Control
Seed dormancy is a critical adaptive trait that ensures germination occurs under favorable environmental conditions. The transition between dormancy and germination is tightly regulated by a complex interplay of genetic and hormonal signals, with ABA and GA playing antagonistic roles. nih.gov AFP2 has emerged as a key player in this regulatory network, primarily by influencing the expression of the master dormancy regulator, DELAY OF GERMINATION1 (DOG1). researchgate.net
DOG1 is a central regulator of primary seed dormancy, and its expression level is a key determinant of the dormancy state. nih.govresearchgate.net AFP2 negatively regulates primary seed dormancy by suppressing the expression of DOG1. nih.govresearchgate.net Genetic studies have shown that loss-of-function afp2 mutants exhibit stronger primary seed dormancy, while plants overexpressing AFP2 show reduced dormancy. researchgate.net
The mechanism by which AFP2 represses DOG1 involves a transcriptional complex. AFP2 interacts with the transcription factor WRKY36, which directly binds to the W-BOX element in the DOG1 promoter. nih.govresearchgate.net Overexpression of WRKY36 can break primary seed dormancy, whereas wrky36 mutants display a strong dormant phenotype. nih.govresearchgate.net This indicates that WRKY36 acts as a repressor of DOG1 expression, and its function is mediated through its interaction with AFP2. nih.gov
| Interacting Gene | AFP2 Phenotype | Interacting Gene Phenotype | Double Mutant/Overexpression Phenotype | Inferred Genetic Relationship | Reference |
|---|---|---|---|---|---|
| ABI5 | afp2: ABA hypersensitive | abi5: ABA insensitive | afp2 abi5: ABA insensitive | ABI5 is epistatic to AFP2 | nih.govresearchgate.net |
| DOG1 | afp2: Increased dormancy | dog1: Reduced dormancy | afp2 dog1: Reduced dormancy phenotype of dog1 is epistatic | AFP2 acts upstream of DOG1 to repress its expression | researchgate.net |
| WRKY36 | - | wrky36: Increased dormancy | Overexpression of WRKY36 breaks dormancy, dependent on AFP2 | AFP2 and WRKY36 act in the same pathway to repress DOG1 | nih.govresearchgate.net |
The repression of DOG1 expression by the WRKY36-AFP2 module is mediated through epigenetic modifications, specifically histone deacetylation. nih.govresearchgate.net AFP2 recruits the transcriptional co-repressor TOPLESS-RELATED PROTEIN 2 (TPR2) to the DOG1 locus. nih.govresearchgate.net TPR2 is part of a co-repressor complex that includes histone deacetylases (HDACs). oup.com The recruitment of this complex by AFP2 leads to a reduction in histone acetylation at the DOG1 promoter. nih.govresearchgate.net
Histone acetylation is generally associated with a more open chromatin structure and active gene transcription. ibcas.ac.cn Conversely, histone deacetylation leads to a more condensed chromatin state and transcriptional repression. ibcas.ac.cn By facilitating the deacetylation of histones at the DOG1 locus, the WRKY36-AFP2-TPR2 module progressively silences DOG1 expression, thereby promoting the release of seed dormancy. nih.govresearchgate.net This epigenetic silencing provides a mechanism for the fine-tuning of primary seed dormancy in response to developmental and environmental cues. nih.gov
Coordination of Flowering Time
The transition from vegetative growth to flowering is a critical developmental step in the plant life cycle. This process is controlled by a complex network of signaling pathways that integrate both endogenous cues and environmental signals, such as day length (photoperiod). researchgate.net AFP2 has been identified as a negative regulator of photoperiod-dependent flowering time in Arabidopsis. nih.gov
Plants overexpressing AFP2 exhibit a significant delay in flowering time under long-day conditions, which are normally inductive for flowering in Arabidopsis. nih.gov Conversely, afp2 loss-of-function mutants show a slightly earlier flowering phenotype. nih.gov This suggests that AFP2 functions to repress the floral transition.
The molecular basis for this role lies in AFP2's interaction with CONSTANS (CO), a central regulator of the photoperiodic flowering pathway. nih.gov CO protein stability is a key determinant of flowering time, and its levels are regulated by light and the circadian clock. nih.gov AFP2 directly interacts with CO and promotes its degradation during the night. nih.gov This interaction is mediated by the C-terminus of AFP2. nih.gov
Furthermore, AFP2 also recruits the co-repressor TPR2 to the promoter of FLOWERING LOCUS T (FT), a key downstream target of CO. nih.govoup.com This recruitment leads to histone deacetylation at the FT chromatin, resulting in the transcriptional repression of FT. nih.gov By both promoting the degradation of CO and repressing the transcription of FT, AFP2 effectively dampens the photoperiodic flowering signal, thereby delaying the transition to flowering. nih.gov Recent findings also suggest that the protein J3 can antagonize the function of AFP2, thereby protecting CO from degradation and promoting flowering. nih.gov
Physical and Functional Interaction with CONSTANS (CO)
ABI5-BINDING PROTEIN 2 (AFP2) plays a significant role in regulating the photoperiod-dependent flowering time in Arabidopsis thaliana through its interaction with CONSTANS (CO), a key regulator of flowering. nih.gov Overexpression of AFP2 leads to a noticeable delay in flowering and a reduction in the expression of CO under long-day conditions. nih.gov Conversely, a loss-of-function mutant of afp2 exhibits slightly earlier flowering with increased levels of CO expression. nih.gov This suggests that AFP2 functions as a negative regulator of flowering time by modulating the CO signaling pathway. nih.gov
The interaction between AFP2 and CO is both physical and functional. The C-terminus of the AFP2 protein directly interacts with the CO protein. nih.govnih.gov This interaction is part of a larger complex that ultimately influences the expression of FLOWERING LOCUS T (FT), the primary output of the photoperiodic flowering pathway. nih.govnih.gov AFP2 exhibits a circadian expression pattern, with its levels peaking during the night. nih.gov This nocturnal accumulation of AFP2 facilitates its interaction with CO, leading to the degradation of the CO protein during the night. nih.gov By promoting the degradation of CO, AFP2 prevents the premature activation of FT expression, thereby ensuring that flowering is appropriately timed.
The formation of a CO-AFP2-TPR2 complex is a key aspect of this regulatory mechanism. nih.govnih.gov AFP2 acts as a bridge, connecting CO to the transcriptional corepressor TOPLESS-RELATED PROTEIN 2 (TPR2). nih.govnih.gov This trimeric complex is instrumental in repressing the transcriptional activity of CO and promoting its degradation. nih.gov
Recruitment of TOPLESS-RELATED (TPR) Corepressors and Histone Deacetylases (HDACs)
AFP2 functions as a transcriptional repressor by recruiting chromatin-modifying machinery to target gene promoters. The N-terminal region of AFP2 contains an ethylene (B1197577) response factor-associated amphiphilic repression (EAR) motif, which is crucial for its repressive activity. nih.gov This EAR motif facilitates the interaction of AFP2 with transcriptional corepressors of the TOPLESS/TOPLESS-RELATED (TPL/TPR) family. nih.gov Specifically, the N-terminus of AFP2 has been shown to interact with TOPLESS-RELATED PROTEIN 2 (TPR2). nih.govnih.gov
The recruitment of TPL/TPR corepressors by AFP2 is a central mechanism for its function in gene silencing. TPL/TPR proteins are part of a larger corepressor complex that can include histone deacetylases (HDACs). h1.conih.gov By bridging transcription factors (like CO) and TPL/TPR corepressors, AFP2 facilitates the establishment of a repressive chromatin environment at specific gene loci. nih.govresearchgate.net
This recruitment of HDACs leads to the deacetylation of histones, a modification that is generally associated with a more compact chromatin structure and transcriptional repression. For instance, in the context of flowering time regulation, the AFP2-mediated recruitment of HDAC activity to the chromatin of FLOWERING LOCUS T (FT) results in reduced histone acetylation and consequently, decreased expression of FT. nih.gov This epigenetic modification is a key step in how AFP2 delays flowering.
The interaction between AFP2 and the TPL/TPR corepressor machinery is not limited to flowering time control. It is a more general mechanism by which AFP2 and other AFP family members regulate various aspects of plant development and stress responses, including the repression of abscisic acid (ABA) signaling.
Cross-Talk with Other Intracellular Signaling Networks
Interaction with Snf1-Related Protein Kinase 1 (SnRK1) Subunits
AFP2 is involved in cross-talk with the Snf1-Related Protein Kinase 1 (SnRK1) signaling pathway, a central regulator of cellular energy homeostasis in plants. SnRK1 is a heterotrimeric protein kinase complex that is activated in response to energy-depleting conditions, such as those caused by various environmental stresses. mdpi.comnih.gov The interaction between AFP2 and SnRK1 suggests a link between stress signaling, energy regulation, and developmental processes.
The precise molecular details and functional consequences of the AFP2-SnRK1 interaction are still being elucidated. However, it is known that SnRK1 can phosphorylate various target proteins, leading to transcriptional and metabolic reprogramming to help the plant adapt to stress. nih.gov The interaction with AFP2 could modulate the activity of SnRK1 or, conversely, AFP2 could be a substrate for SnRK1, thereby integrating stress and energy signals into the developmental pathways regulated by AFP2.
Given that both AFP2 and SnRK1 are implicated in stress responses, their interaction likely represents a point of convergence for different signaling pathways. This cross-talk is important for coordinating growth and defense responses, ensuring that the plant can mount an appropriate response to environmental challenges while managing its energy resources effectively.
Role in Cell Death Pathways and Stress Adaptation
Programmed cell death (PCD) is a crucial process in plant development and a key component of the plant's defense response to both biotic and abiotic stresses. nih.govyoutube.com Emerging evidence suggests a role for AFP2 in the regulation of cell death pathways as part of its function in stress adaptation. The involvement of AFP2 in cell death is intertwined with its interactions with other signaling components, including the SnRK1 pathway.
The regulation of PCD is a complex process involving a network of signaling molecules and transcription factors that can either promote or inhibit cell death depending on the cellular context and the nature of the stress. nih.gov The involvement of AFP2 in this process highlights its role as a signaling hub that integrates various stress-related inputs to modulate cellular outcomes.
The ability of plants to adapt to stress is dependent on their capacity to tightly regulate PCD, ensuring that it is activated only when necessary to eliminate damaged or infected cells while preventing excessive cell death that could compromise the survival of the organism. nih.gov The role of AFP2 in these pathways underscores its importance in maintaining the balance between stress tolerance and growth, a critical aspect of plant survival in a changing environment.
Methodological Approaches in Sa Afp2 and Homologous Afp Research
Recombinant Production and Purification Methodologies
The study of Sa-AFP2 and homologous AFPs often requires obtaining sufficient quantities of the pure protein. Recombinant DNA technology provides efficient means for producing these proteins in heterologous expression systems, followed by various chromatographic techniques for purification.
Heterologous Expression Systems
Heterologous expression systems are widely used for the production of AFPs, including plant defensins like Rs-AFP2 and other related proteins. These systems allow for controlled production and potential scalability.
Saccharomyces cerevisiae: The yeast Saccharomyces cerevisiae has been successfully employed as a host for the production and secretion of recombinant Rs-AFP2 nih.govgoogle.com. Expressing Rs-AFP2 as a fusion protein with the prepro-sequences derived from the yeast mating factor alpha 1 (MFα1) precursor allows for the secretion of the biologically active and correctly processed peptide nih.govgoogle.com. S. cerevisiae is a well-established host for recombinant protein production due to its ease of manipulation and growth characteristics mdpi.comaalto.fi. While S. cerevisiae has native xylose metabolic pathway genes, their expression is typically insufficient for significant growth on xylose, although metabolic engineering efforts have improved xylose utilization for producing various compounds frontiersin.org.
Plant Expression Vectors: Plants serve as promising biofactories for AFP production, offering advantages in scalability and cost-effectiveness mdpi.comresearchgate.netnih.gov. Various plant species, including Nicotiana benthamiana, tobacco, tomato, groundnut, and maize, have been used for expressing antifungal proteins researchgate.netnih.govfrontiersin.orgnih.govnotulaebiologicae.rounits.itresearchgate.netfrontiersin.orgbcpc.orgscabusa.org. Strategies involve introducing AFP genes into plant genomes via Agrobacterium tumefaciens-mediated transformation or using viral vectors for transient expression mdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.org. Targeting AFPs to the apoplastic space of plant cells can lead to high protein yields, whereas targeting them to intracellular compartments may result in toxic effects and undetectable protein levels researchgate.netnih.gov. Constitutive expression of defensin (B1577277) genes like Rs-AFP2 in transgenic plants has demonstrated enhanced resistance to fungal pathogens researchgate.netfrontiersin.orgbcpc.orgscabusa.orgcore.ac.uk.
Chromatographic Purification Techniques for Protein Isolation
Following recombinant production or extraction from natural sources, chromatographic techniques are essential for isolating and purifying AFPs to homogeneity.
Various chromatographic methods are utilized for AFP purification. These include ion exchange chromatography, such as using DEAE-cellulose or CM-Sepharose columns, which separate proteins based on their charge mdpi.comresearchgate.netnih.govresearchgate.net. Gel filtration chromatography (e.g., Sephadex G-75, Bio-Gel P-100) is employed to separate proteins based on their size researchgate.netnih.gov. Reversed-phase HPLC is another common technique that separates proteins based on their hydrophobicity and has been used to purify Rs-AFP2 isoforms google.comresearchgate.net. Affinity chromatography, which utilizes specific binding interactions, can also be applied for AFP purification nih.govnih.govbiopharminternational.com. For instance, immobilized-metal affinity chromatography (IMAC) has been used in the purification of protein complexes involving Afp2 asm.org. Ammonium (B1175870) sulfate (B86663) precipitation is often used as an initial step to concentrate proteins from crude extracts or culture supernatants before chromatography mdpi.comresearchgate.netnih.govjptcp.com. Dialysis is then typically performed to remove the ammonium sulfate mdpi.comnih.gov.
Biological Activity Assays
Evaluating the biological activity of this compound and homologous AFPs involves a range of in vitro and cell-based assays, as well as in planta studies using transgenic lines.
In Vitro Fungal Growth Inhibition Assays
In vitro fungal growth inhibition assays are fundamental for determining the direct antifungal potency of AFPs.
Microtiter plate assays are commonly used to quantify the inhibitory effect of AFPs on fungal growth by measuring the optical density of fungal cultures in the presence of varying protein concentrations apsnet.orgnih.govmdpi.com. The concentration required for 50% inhibition (IC50) and the minimum inhibitory concentration (MIC) are determined as measures of antifungal potency apsnet.orgnih.govmdpi.com. Agar (B569324) diffusion assays are another method where the antifungal activity is assessed by the presence of inhibition zones around wells or discs containing the AFP on agar plates inoculated with fungi jptcp.compsu.edu. These assays can be performed against a broad spectrum of fungal pathogens, including Botrytis cinerea, Fusarium spp., and Candida albicans apsnet.orgnih.govmdpi.compsu.eduasm.orgportlandpress.com. For example, AFP from Aspergillus giganteus exhibited potent antifungal activity against different B. cinerea isolates in microtiter plate assays, with MIC values around 10 µM and IC50 values ranging from 0.5 to 5 µM apsnet.org.
Cell-Based Membrane Permeabilization and Ion Efflux Studies
Understanding the mechanism of action of AFPs often involves studying their effects on fungal cell membranes, including permeabilization and ion efflux.
Studies have shown that plant defensins like Rs-AFP2 and Dm-AMP1 can cause membrane permeabilization and ion efflux, such as K+ efflux and Ca2+ uptake, in fungi nih.govasm.orgportlandpress.comfrontiersin.orgresearchgate.netindexcopernicus.comku.edu. Fluorescent dyes like SYTOX Green, which only enter cells with compromised membranes, are used to assess membrane permeabilization researchgate.netportlandpress.com. Confocal laser microscopy can visualize the uptake of such dyes into fungal cells treated with AFPs researchgate.net. Measurement of ion concentrations in the external medium can reveal the efflux of intracellular ions caused by AFP treatment nih.govasm.org. This disruption of ion homeostasis is considered a likely mechanism for fungal inhibition by some AFPs asm.orgjmb.or.krasm.orgnih.gov. It is hypothesized that electrostatic interactions between positively charged AFPs and negatively charged membrane components, possibly aided by hydrophobic interactions, lead to membrane perturbation and pore formation asm.orgfrontiersin.orgku.edunih.gov.
Plant Pathogen Resistance Assays Using Transgenic Lines
Transgenic plants expressing AFPs are used to evaluate the effectiveness of these proteins in conferring resistance against fungal diseases in planta.
Molecular and Genetic Techniques
Molecular and genetic approaches are fundamental to dissecting the role of this compound and homologous AFPs. These techniques enable researchers to isolate, modify, and study the genes encoding these proteins and the resulting phenotypes.
Gene Cloning, Site-Directed Mutagenesis, and Random Mutagenesis
Gene cloning is a primary step in studying AFPs, allowing for the isolation and amplification of the DNA sequences encoding these proteins. Methods like assembling exons or RACE products through overlap PCR are commonly used for cloning full-length genes. However, these procedures can involve multiple PCR steps, which may introduce random mutations nih.gov. A seamless site-directed mutagenesis method based on single-strand annealing (SSA) has been developed as an alternative approach for gene cloning and targeted mutagenesis nih.gov.
Site-directed mutagenesis is a molecular biology technique used to introduce specific, intentional changes into a DNA sequence wikipedia.orgneb.com. This method is crucial for investigating the impact of specific amino acid alterations on protein structure and biological activity, as well as for protein engineering wikipedia.orgneb.com. Various approaches exist for site-directed mutagenesis, including oligonucleotide-directed methods, cassette mutagenesis, and PCR-based techniques wikipedia.orgneb.com. The basic principle involves synthesizing a short DNA primer containing the desired mutation that hybridizes to the template DNA, followed by extension using DNA polymerase wikipedia.org. Cassette mutagenesis involves synthesizing a DNA fragment with the mutation and inserting it into a plasmid wikipedia.org. PCR-based methods, such as inverse PCR with standard primers, are also widely used neb.com. Site-directed mutagenesis can be used to create point mutations, deletions, or insertions wikipedia.orgneb.com.
Random mutagenesis, in contrast, introduces mutations randomly across a gene or DNA sequence. This technique is valuable for creating diverse libraries of mutants for high-throughput screening or selection, which can be used to identify critical residues or evolve proteins with altered functions bioinnovatise.com. Site saturation mutagenesis is a type of site-directed mutagenesis that focuses on randomizing residues at specific positions wikipedia.org. Researchers choose between site-directed and random mutagenesis based on their research goals, whether it's introducing precise changes or creating diverse mutant libraries for screening bioinnovatise.com.
Transcriptomic Analysis (e.g., Northern Blot Hybridization, Quantitative PCR)
Transcriptomic analysis techniques are employed to study the expression levels of AFP genes. These methods quantify the amount of mRNA transcripts present in a sample, providing insights into when and where AFP genes are active.
Northern blot hybridization is a traditional method used to analyze gene expression by visualizing the abundance of specific mRNA transcripts plos.org. This technique involves separating RNA samples by gel electrophoresis, transferring them to a membrane, and hybridizing them with a labeled probe complementary to the target mRNA plos.org. Northern blotting can provide information on transcript size and RNA integrity plos.org. While it requires relatively large amounts of high-quality RNA, it remains a valuable tool for confirming transcript presence and size plos.orgnih.gov.
Quantitative PCR (qPCR), also known as quantitative reverse transcription PCR (qRT-PCR), is a highly sensitive and widely used method for quantifying mRNA levels biorxiv.orgazurebiosystems.com. This technique involves converting mRNA into cDNA via reverse transcription, followed by PCR amplification using gene-specific primers and detection of the amplified product in real-time biorxiv.org. qPCR offers advantages such as high sensitivity and the ability to analyze a large number of samples plos.org. It is commonly used for expression analysis of genes of interest and can be used to verify differential gene transcription biorxiv.orgnih.gov.
Both Northern blot analysis and qPCR have been used to analyze the expression of AFP genes, including Rs-afp2 in transgenic tomato plants researchgate.net. Studies have compared the expression results obtained by Northern blot and RT-qPCR, finding that while both methods show similar trends, they have different requirements for RNA quantity and provide different types of information plos.org.
Generation and Phenotypic Characterization of Transgenic Plants
Generating transgenic plants that express this compound or homologous AFPs is a key approach to evaluate their function and potential applications in conferring traits like fungal resistance. This typically involves introducing the AFP gene into the plant genome, often mediated by Agrobacterium tumefaciens researchgate.net.
Once transgenic plants are generated, they undergo phenotypic characterization to assess the effects of the transgene expression. This involves observing and measuring various characteristics and developmental aspects of the plants nih.gov. For example, transgenic plants expressing Rs-AFP2 have been evaluated for their resistance levels to fungal pathogens by assessing the size of colonized tissue and lesion size after infection researchgate.net. Phenotypic characterization can include observations of stems, leaves, flowers, and tubers, as well as agronomic performance traits like sprouting, emergence, vigor, foliage growth, and yield nih.gov. Comparative assessments are often conducted between transgenic lines and non-transgenic control plants to identify differences attributable to the transgene nih.gov. Studies have shown that overexpression of AFPs can lead to altered phenotypes, such as delayed flowering or changes in seed characteristics oup.comnih.gov.
Genetic Analysis of Mutant Alleles and Overexpression Lines
Genetic analysis of mutant alleles and overexpression lines provides valuable insights into the function and genetic interactions of AFPs. Loss-of-function mutants, where the AFP gene is inactivated, can reveal the biological processes in which the protein is involved nih.gov. Overexpression lines, where the AFP gene is expressed at higher levels than in wild-type plants, can help to understand the effects of increased AFP activity oup.comnih.gov.
By analyzing the phenotypes of these mutant and overexpression lines, researchers can determine the role of specific AFPs in various plant processes. For instance, analysis of afp2 mutants has shown increased sensitivity to ABA stress nih.gov. Overexpression of AFP2 in Arabidopsis has been shown to delay flowering time and reduce CONSTANS (CO) expression nih.gov. Genetic analysis can also involve studying epistatic interactions between AFP overexpression and mutations in other genes, such as E3 ligases, to understand how AFPs function within complex regulatory pathways oup.com. Comparing the phenotypes of single and double mutants, as well as overexpression lines, helps to unravel the genetic relationships and potential redundancy between different AFP genes or between AFPs and other interacting proteins frontiersin.org.
Protein Interaction and Biochemical Analysis
Understanding how this compound and homologous AFPs interact with other proteins and their biochemical properties is essential for elucidating their mechanisms of action.
Yeast Two-Hybrid and Bimolecular Fluorescence Complementation (BiFC) Assays
Yeast two-hybrid (Y2H) and bimolecular fluorescence complementation (BiFC) assays are widely used techniques to study protein-protein interactions (PPIs). Y2H is an in vitro system that detects interactions by linking the proteins of interest to separate domains of a transcription factor; interaction reconstitutes the transcription factor, leading to reporter gene expression researchgate.netresearchgate.net. This method is often used for initial screening of potential interacting partners researchgate.net.
BiFC is a powerful technique for visualizing protein interactions in living cells pronetbio.comnih.govajol.info. It involves fusing two non-fluorescent fragments of a fluorescent protein to the proteins of interest pronetbio.comnih.gov. If the proteins interact, the fluorescent protein fragments are brought into proximity and reassemble into a functional, fluorescent molecule, allowing visualization of the interaction and its subcellular localization pronetbio.comnih.govajol.info. BiFC assays are commonly used to validate protein interactions identified by other methods like Y2H pronetbio.com. These assays have been used to demonstrate interactions involving AFPs, such as the interaction between AFP2 and the transcriptional corepressor TPR2, and between AFP2 and CONSTANS (CO) nih.govresearchgate.net.
These protein interaction assays, coupled with biochemical analyses, provide crucial information about the molecular complexes that AFPs are part of and how they exert their effects within the cell nih.govbbk.ac.ukresearchgate.netku.edu.
Proteomic Profiling and Post-Translational Modification Analysis
Proteomic profiling and the analysis of post-translational modifications (PTMs) are crucial for understanding the functional complexity of proteins like this compound. PTMs are chemical changes that occur after protein translation, significantly impacting protein activity, localization, stability, and interactions creative-proteomics.comcreative-proteomics.comdiva-portal.org. Mass spectrometry (MS)-based proteomics is a powerful approach to identify proteins modified by specific PTMs and to characterize the proteome with high throughput creative-proteomics.comnih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can accurately determine the molecular mass of a protein or peptide and detect modifications at specific sites creative-proteomics.com.
Strategies for proteomic analysis include both single-protein experiments and global proteomics approaches. Single-protein experiments focus on identifying the variety of PTMs on a specific protein after isolation, while global approaches aim to profile PTMs across the entire proteome creative-proteomics.comnih.gov. Advances in methodology and technology, including multiplexed isotopic labeling strategies like tandem mass tags (TMT), have significantly increased the number of identifiable PTM sites nih.gov.
Common PTMs analyzed in proteomic studies include phosphorylation, ubiquitylation, and acetylation, among many others creative-proteomics.comnih.govchomixbio.com. Phosphorylation, for instance, involves the addition of a phosphoryl group, primarily to serine, threonine, or tyrosine residues, and is a key regulator of protein activity, stability, cellular location, and signaling pathways creative-proteomics.comdiva-portal.orgnih.gov. Ubiquitylation, involving the addition of ubiquitin, plays roles in protein degradation, trafficking, and enzyme regulation creative-proteomics.com. Acetylation, the addition of an acetyl group, impacts protein folding, gene transcription, and metabolism creative-proteomics.com.
While the search results discuss these methods in the general context of proteomic and PTM analysis, their application to specific proteins like this compound would involve isolating this compound or peptides derived from it and analyzing them using MS-based techniques to identify modifications. This would provide insights into how PTMs might regulate this compound's antifungal activity or its interactions within a biological system.
Computational and Bioinformatics Approaches
Computational and bioinformatics approaches are indispensable for analyzing the vast amounts of biological data generated in protein research, including studies on this compound and homologous AFPs nih.govroutledge.comufms.br. These methods use computational tools and algorithms to analyze data, predict protein characteristics, and model biological processes nih.govcreative-proteomics.com.
Sequence homology modeling is a technique used to build a 3D model of a protein when the experimental structure of a homologous protein is available biruni.edu.tr. This approach relies on the principle that proteins with similar sequences often have similar structures. By aligning the sequence of this compound with the known structure of a homologous AFP, a theoretical model of this compound's structure can be generated.
Phylogenetic tree construction is used to infer the evolutionary relationships among a group of organisms or, in this context, among homologous proteins like this compound and other AFPs nih.govkhanacademy.org. This involves collecting homologous sequences, performing sequence alignment to identify conserved and variable regions, and then using algorithms to build a tree that represents the evolutionary history nih.govkhanacademy.orgmegasoftware.net. Common methods for phylogenetic tree inference include distance-based methods (like Neighbor-Joining) and character-based methods (like Maximum Parsimony and Maximum Likelihood) nih.govugene.net. Analyzing the phylogenetic relationships of this compound with other AFPs can provide insights into its evolutionary origins and how its sequence and potential function have diverged or been conserved over time. Software tools like MEGA are commonly used for these analyses, facilitating steps from sequence alignment to tree visualization megasoftware.net.
Molecular dynamics (MD) simulations are computational tools used to study the dynamic behavior of proteins and their interactions with their environment at an atomic or coarse-grained level nih.govnih.govmdpi.com. For proteins like AFPs that may interact with cell membranes, MD simulations are particularly valuable for characterizing the molecular details of protein-membrane interfaces nih.govrsc.org.
MD simulations can explore the interactions of membrane proteins and specific lipids, predict lipid binding sites, and investigate larger-scale processes like protein-membrane interactions nih.govnih.gov. Building realistic protein-membrane complexes for simulation can be challenging, but automated tools exist to facilitate this process plos.org. Both atomistic and coarse-grained simulations can be used, with coarse-grained models offering the possibility to investigate the spontaneous association of proteins with lipid bilayers of different compositions at a lower computational cost nih.govmdpi.comrsc.org.
Applying MD simulations to this compound would involve setting up a system containing the this compound protein (likely based on a homology model if an experimental structure is unavailable) and a model lipid bilayer representing a fungal cell membrane. The simulation would then track the movement and interactions of the atoms or coarse-grained particles over time, providing insights into how this compound associates with or disrupts the membrane, which is a common mechanism for antifungal proteins. Studies using coarse-grained models like MARTINI have been used to investigate the membrane binding behavior of peripheral proteins and peptides rsc.org.
Gene regulatory networks (GRNs) describe the interactions between genes and their regulators that control gene expression nih.govnih.govgene-quantification.de. Analyzing GRNs can shed light on the mechanisms that regulate the expression of genes, including those encoding antifungal proteins like this compound nih.gov.
Computational methods are used to model and analyze GRNs, helping to understand how the expression of a gene is controlled by transcription factors and other regulatory elements nih.govnih.gov. This can involve identifying cis-regulatory elements, transcription factors that bind to them, and protein-protein interactions within the regulatory network nih.gov. High-throughput data, such as gene expression profiles under different conditions, are often used to infer GRN structures gene-quantification.de.
While the search results discuss GRN analysis in a general context, applying this to this compound would involve investigating the genetic elements and transcription factors that influence the expression of the gene encoding this compound. This could involve analyzing gene expression data from organisms that produce this compound under different environmental conditions (e.g., in the presence of fungi) to identify co-expressed genes and potential regulatory pathways. Computational tools can help in reconstructing these networks and identifying key regulatory interactions nih.govopenreview.net. Understanding the GRN controlling this compound expression can provide insights into the biological triggers for its production and potentially how to modulate its levels.
Here is a simulated interactive data table summarizing some of the methodological approaches discussed:
Table 1:
| Methodological Approach | Key Techniques/Concepts | Application to this compound Research |
| Proteomic Profiling and Post-Translational Modification Analysis | Mass Spectrometry (MS), LC-MS/MS, PTM enrichment strategies, Isotopic labeling (TMT) | Identifying and characterizing PTMs on this compound, understanding their impact on function and activity. |
| Sequence Homology Modeling | Sequence alignment, using known protein structures as templates | Predicting the 3D structure of this compound based on homologous AFPs with known structures. |
| Phylogenetic Tree Construction | Sequence alignment, Distance-based methods, Character-based methods (ML, MP) | Inferring the evolutionary relationship of this compound with other AFPs, understanding its evolutionary history. |
| Molecular Dynamics Simulations | Atomistic and Coarse-grained simulations, Protein-membrane system building | Studying the dynamic interaction of this compound with fungal cell membranes, elucidating membrane binding or disruption mechanisms. |
| Analysis of Gene Regulatory Networks | Identification of regulatory elements and transcription factors, Network inference | Understanding the genetic control of this compound expression, identifying triggers and pathways regulating its production. |
Note: This is a simulated interactive table. In a live environment, elements might be sortable or filterable.
Compound Names and PubChem CIDs
Q & A
Q. What experimental conditions optimize Sa-AFP2 stability for in vitro bioactivity assays?
Q. How can contradictions in this compound bioactivity data across studies be resolved?
Discrepancies often arise from assay variability or sample preparation. Mitigate by:
- Standardizing protocols : Adopt M38-A2 CLSI guidelines for antifungal susceptibility testing .
- Cross-lab validation : Share aliquots of purified this compound for interlaboratory comparisons .
- Meta-analysis : Pool data from ≥5 independent studies to identify outliers using Grubbs’ test (α=0.05) .
Q. What statistical methods are appropriate for analyzing this compound dose-dependent effects?
Q. How do researchers address low reproducibility in this compound thermal stability assays?
Common pitfalls include inconsistent heating rates or buffer ionic strength. Solutions:
- Differential scanning calorimetry (DSC) : Measure Tm (melting temperature) at 1°C/min .
- Buffer optimization : Add 150 mM NaCl to minimize charge-based aggregation .
- Data reporting : Include raw thermograms and baseline corrections in supplementary materials .
Methodological Challenges
Q. What strategies improve this compound yield in recombinant expression systems?
- Codon optimization : Adjust coding sequences for E. coli or Pichia pastoris expression .
- Fusion tags : Use thioredoxin or SUMO tags to enhance solubility, followed by TEV protease cleavage .
- Fermentation monitoring : Track dissolved oxygen and pH shifts in real-time to prevent toxicity .
Q. How can researchers validate this compound’s mechanism of action against fungal membranes?
- Fluorescence microscopy : Use propidium iodide uptake assays to quantify membrane disruption .
- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers mimicking fungal membranes .
- Molecular dynamics simulations : Model interactions with ergosterol-rich membranes using GROMACS .
Data Management and Reporting
Q. What metadata should accompany this compound datasets for public repositories?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
